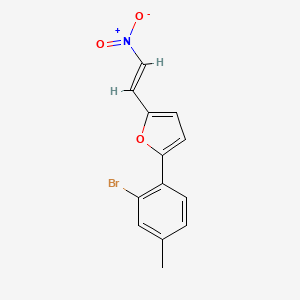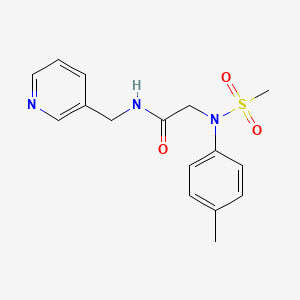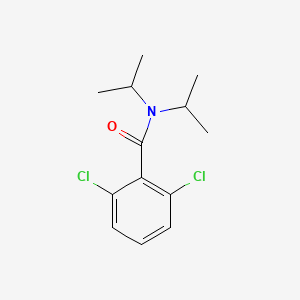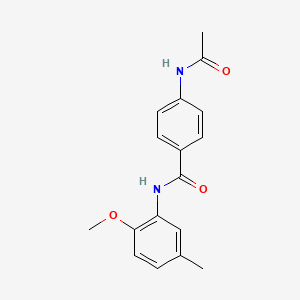
N-(3,4-dichlorophenyl)-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-ethoxybenzamide, also known as DCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCEB is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins.
科学的研究の応用
N-(3,4-dichlorophenyl)-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of infectious diseases, particularly those caused by parasitic organisms such as Plasmodium falciparum, the causative agent of malaria. This compound has been shown to inhibit the growth of P. falciparum in vitro, making it a potential candidate for the development of new antimalarial drugs.
作用機序
N-(3,4-dichlorophenyl)-3-ethoxybenzamide acts as a competitive inhibitor of NMT, which is involved in the attachment of myristic acid to the N-terminus of proteins. This post-translational modification is essential for the proper localization and function of many proteins, including those involved in cell signaling and membrane trafficking. By inhibiting NMT, this compound disrupts this process and leads to the accumulation of unmyristoylated proteins, resulting in cellular dysfunction and ultimately cell death.
Biochemical and Physiological Effects:
The inhibition of NMT by this compound has been shown to have a variety of biochemical and physiological effects. In addition to its antimalarial activity, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. It has also been shown to inhibit the replication of hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
実験室実験の利点と制限
One of the major advantages of N-(3,4-dichlorophenyl)-3-ethoxybenzamide is its specificity for NMT, which makes it a useful tool for studying the role of this enzyme in cellular processes. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects at high concentrations. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3,4-dichlorophenyl)-3-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of NMT, which could lead to the development of new therapeutics for a variety of diseases. Another area of research is the investigation of the role of NMT in other cellular processes, such as autophagy and apoptosis. Finally, the use of this compound as a chemical probe to study protein myristoylation in vivo could provide valuable insights into the function of this post-translational modification in normal and disease states.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of NMT with potential therapeutic applications in the treatment of infectious diseases and cancer. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research. The inhibition of NMT by this compound has a variety of biochemical and physiological effects, and there are several potential future directions for research on this compound.
合成法
The synthesis of N-(3,4-dichlorophenyl)-3-ethoxybenzamide involves several steps, including the reaction of 3,4-dichloroaniline with ethyl 3-ethoxybenzoate, followed by the hydrolysis of the resulting ester and subsequent coupling with benzoyl chloride. The final product is obtained through recrystallization and purification. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-11-6-7-13(16)14(17)9-11/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHIHRULAJGFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)



![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)